1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

Boronate ester stability Suzuki–Miyaura coupling Protodeboronation

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole (CAS 1430753-39-1) is an N(1)-benzyl-protected indazole-5-boronic acid pinacol ester with molecular formula C₂₀H₂₃BN₂O₂ and molecular weight 334.22 g·mol⁻¹. The compound belongs to the class of heteroaryl boronic esters employed as nucleophilic coupling partners in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for constructing C(sp²)–C(sp²) bonds.

Molecular Formula C20H23BN2O2
Molecular Weight 334.23
CAS No. 1430753-39-1
Cat. No. B2585713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
CAS1430753-39-1
Molecular FormulaC20H23BN2O2
Molecular Weight334.23
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)CC4=CC=CC=C4
InChIInChI=1S/C20H23BN2O2/c1-19(2)20(3,4)25-21(24-19)17-10-11-18-16(12-17)13-22-23(18)14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3
InChIKeyGZOGMBDEHYOGCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole – Structural Identity, Physicochemical Profile, and Procurement-Relevant Specifications


1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole (CAS 1430753-39-1) is an N(1)-benzyl-protected indazole-5-boronic acid pinacol ester with molecular formula C₂₀H₂₃BN₂O₂ and molecular weight 334.22 g·mol⁻¹ . The compound belongs to the class of heteroaryl boronic esters employed as nucleophilic coupling partners in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for constructing C(sp²)–C(sp²) bonds . Its defining structural feature is the combination of an indazole ring, a benzyl substituent at N1, and a pinacol boronate ester at the C5 position, which together confer a computed LogP of 5.05 and a fraction of sp³-hybridized carbons (Fsp³) of 0.35 . Commercially, the compound is supplied at certified purities of ≥97% (HPLC) and requires storage at 2–8 °C under an inert argon atmosphere to preserve boronate ester integrity .

Why 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole Cannot Be Replaced by Unprotected Indazole-5-boronic Acids or Other N-Substituted Analogs in Medicinal Chemistry Campaigns


Indazole-5-boronate building blocks are not functionally interchangeable. The choice of N(1)-protecting group directly governs reaction compatibility, intermediate stability, and the downstream synthetic sequence. Unprotected 1H-indazole-5-boronic acid (CAS 338454-14-1) presents a free N–H that can participate in unwanted side reactions including oxidative homocoupling and protodeboronation under basic aqueous Suzuki conditions, compromising yield and purity . The free boronic acid form (CAS 1191062-74-4) is additionally susceptible to anhydride formation, oxidation, and protodeboronation during storage and reaction, whereas the pinacol ester provides markedly enhanced bench stability and compatibility with non-aqueous reaction setups [1]. Among N-protected congeners, the benzyl group offers a distinct combination of high lipophilicity (LogP 5.05), facilitating organic-phase partitioning during extractive workup, and the potential for latent deprotection via hydrogenolysis—a tactical option unavailable with methyl or BOC analogs . These cumulative differences mean that substituting a 1-methyl-, 1-BOC-, or unprotected analog risks altered reaction kinetics, different impurity profiles, and a mismatched deprotection strategy, all of which can derail a multi-step medicinal chemistry synthesis.

Quantitative Differentiation Evidence for 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole Relative to Closest Analogs


Hydrolytic Stability Advantage of the Pinacol Ester Form over the Free Boronic Acid (1-Benzyl-1H-indazol-5-yl)boronic acid

The target compound exists as a pinacol boronate ester, whereas its closest structural congener (1-benzyl-1H-indazol-5-yl)boronic acid (CAS 1191062-74-4) is the free boronic acid. Pinacolboronate esters are documented to exhibit substantially greater resistance to hydrolytic protodeboronation and oxidative degradation compared to their parent boronic acids under standard laboratory handling and Suzuki reaction conditions [1]. The free boronic acid form is vulnerable to anhydride formation (leading to boroxine oligomers), oxidation, and protodeboronation, which reduce effective stoichiometry and generate impurities [1]. This stability differential is a key determinant of procurement specification, as the pinacol ester can be stored at 2–8 °C with a defined shelf-life, whereas the free acid requires more stringent exclusion of moisture .

Boronate ester stability Suzuki–Miyaura coupling Protodeboronation

Lipophilicity Advantage (LogP 5.05) of the N-Benzyl Substituent over N-Methyl and N-Unsubstituted Indazole-5-boronic Pinacol Esters

The target compound carries an N(1)-benzyl substituent that confers a computed LogP of 5.05 . In comparison, the N-methyl analog (1-methyl-1H-indazole-5-boronic acid pinacol ester) and the N-unsubstituted congener (1H-indazole-5-boronic acid pinacol ester, CAS 862723-42-0) are expected to display substantially lower LogP values (<3.5) based on their smaller N-substituents. Higher LogP facilitates efficient partitioning into organic solvents during extractive workup of Suzuki reactions and may improve membrane permeability if the coupled product is advanced into cellular assays . The benzyl group also provides a UV chromophore at 254 nm, aiding TLC and HPLC monitoring of reaction progress.

Lipophilicity LogP Drug-likeness Extractive workup

Certified Purity Specification (≥97%) and Controlled Storage Conditions Compared to Uncertified or Lower-Purity Alternatives

Reputable suppliers specify a minimum purity of ≥97% (HPLC) for this compound, with storage at 2–8 °C under argon . Alternative suppliers of structurally related indazole-5-boronic esters may offer lower certified purity (e.g., 95%) or lack explicit storage recommendations . For building blocks used in multi-step medicinal chemistry syntheses, a 2% purity difference can translate into a >5% cumulative yield loss across subsequent steps and introduce unidentified impurities that complicate intermediate characterization.

Purity specification Quality assurance Procurement specification

Fsp³ Value of 0.35 as a Descriptor of Molecular Complexity Advantage over Simpler Indazole Boronic Esters

The target compound carries an Fsp³ (fraction of sp³-hybridized carbons) of 0.35 . By comparison, 1H-indazole-5-boronic acid pinacol ester (CAS 862723-42-0, C₁₃H₁₇BN₂O₂) has an Fsp³ of approximately 0.23 (4 sp³ carbons out of 13 non‑boron carbons). A higher Fsp³ has been correlated with improved clinical success rates in medicinal chemistry campaigns, as it reflects greater three-dimensional complexity and potentially reduced off-target promiscuity [1]. This parameter is a relevant selection criterion when designing compound libraries for fragment-based or high-throughput screening.

Fraction sp³ Molecular complexity Drug-likeness Lead optimization

Procurement-Intent Application Scenarios for 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole


Late-Stage Diversification of Kinase Inhibitor Scaffolds via Suzuki–Miyaura Coupling at the C5 Position

Medicinal chemistry programs targeting indazole-based kinase inhibitors (e.g., GSK-3, ROCK, FGFR, CHK1/CHK2) frequently require late-stage introduction of aryl or heteroaryl groups at the indazole C5 position . The target compound provides a pre-functionalized, bench-stable boronate ester that couples with aryl bromides, iodides, or triflates under standard Pd(0) catalysis without requiring a separate deprotection step for the benzyl group . The high LogP of the benzyl-protected intermediate facilitates organic-phase extraction of coupled products away from inorganic salts, streamlining purification. This scenario is particularly relevant when the benzyl group is retained in the final target or subsequently removed by hydrogenolysis to reveal the free N–H indazole.

Synthesis of 1-Benzyl-5-aryl-indazole Libraries for Structure–Activity Relationship (SAR) Exploration

The compound serves as a common intermediate for generating diverse 5-aryl-indazole libraries via parallel Suzuki coupling with commercially available aryl halide collections . The pinacol ester form ensures consistent reactivity across library members, minimizing yield variability that would arise from using the less stable free boronic acid . The benzyl group acts as a latent protecting group that can be cleaved by catalytic hydrogenolysis (H₂, Pd/C) without affecting the newly formed C5–aryl bond, enabling a modular SAR strategy where the N1 position can be diversified post-coupling.

Agrochemical Discovery Programs Requiring High-Lipophilicity Indazole Intermediates

Indazole scaffolds appear in agrochemical actives (e.g., fungicides, herbicides) where higher LogP values are often required for cuticular penetration and phloem mobility . With a computed LogP of 5.05 , the target compound is pre-adapted for such applications, delivering coupled products that partition favorably into non-polar media. The C5-boronate ester can be coupled with halogenated aromatic or heteroaromatic partners bearing additional lipophilic substituents to achieve target LogP values in the agrochemically relevant range of 3–6.

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